molecular formula C17H28N2 B5635488 N-(4-isopropylbenzyl)-N,1-dimethyl-4-piperidinamine

N-(4-isopropylbenzyl)-N,1-dimethyl-4-piperidinamine

Cat. No. B5635488
M. Wt: 260.4 g/mol
InChI Key: FCYLYAKQXGCECA-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzyl)-N,1-dimethyl-4-piperidinamine is a compound related to piperidine derivatives, which have been extensively studied for various pharmacological activities. Although specific research directly addressing this compound is limited, insights can be gained from related compounds.

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions, typically starting from piperidinone or similar precursors (Werner et al., 1996). Key steps may include alkylation, deprotonation, and dehydration processes. These methods are crucial for achieving the desired stereochemistry and functional group placement.

Molecular Structure Analysis

Piperidine derivatives like this compound generally exhibit complex stereochemistry. X-ray diffraction and NMR studies are often employed to elucidate their structures (Rajnikant et al., 2010). These analyses reveal details like ring conformation, substituent orientation, and overall molecular geometry.

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, reflecting their versatile functional groups. For example, they can undergo nucleophilic substitutions, cyclization, and redox reactions. The presence of specific functional groups, like the dimethylamine or isopropylbenzyl groups, influences their reactivity (Ponnuswamy et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystal structure, are closely tied to their molecular structure. For instance, the presence of specific substituents affects the compound's solubility in various solvents and its crystalline form (Naveen et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs containing a piperidine ring are active in the central nervous system, so this compound might interact with receptors or enzymes in the brain .

properties

IUPAC Name

N,1-dimethyl-N-[(4-propan-2-ylphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-14(2)16-7-5-15(6-8-16)13-19(4)17-9-11-18(3)12-10-17/h5-8,14,17H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYLYAKQXGCECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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